4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 330675-51-9
Cat. No.: VC7621807
Molecular Formula: C21H23N3O4S2
Molecular Weight: 445.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330675-51-9 |
|---|---|
| Molecular Formula | C21H23N3O4S2 |
| Molecular Weight | 445.55 |
| IUPAC Name | 4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H23N3O4S2/c1-4-24(5-2)30(26,27)16-12-10-15(11-13-16)20(25)23-21-22-18(14-29-21)17-8-6-7-9-19(17)28-3/h6-14H,4-5H2,1-3H3,(H,22,23,25) |
| Standard InChI Key | DWVDQQNLNVVWTM-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC |
Introduction
The compound 4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule that has garnered significant attention in the fields of medicinal chemistry and biological research. This compound features a complex structure, incorporating a thiazole ring, a methoxyphenyl group, and a benzamide core, which contribute to its unique chemical properties and biological activities.
Synthesis and Characterization
The synthesis of 4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves several key steps, typically requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed to monitor the progress of reactions and characterize the synthesized compound.
Biological Activities and Potential Applications
Compounds with similar structures to 4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide are known for their diverse biological activities, including potential antibacterial and anticancer properties. The thiazole ring and benzamide core are likely critical for binding to biological targets such as enzymes or receptors, while the diethylsulfamoyl group may enhance binding affinity through additional interactions with target biomolecules.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-(Diethylsulfamoyl)-N-[4-(2-Methoxyphenyl)-1,3-Thiazol-2-yl]benzamide | Not specified | Not specified | Potential antibacterial and anticancer properties |
| N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide | C18H17Cl2N3O3S2 | 458.38 | Not detailed in available sources |
| 4-(Diethylsulfamoyl)-N-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzamide | Not specified | 425.5 | Not detailed in available sources |
Research Findings and Future Directions
Research on compounds like 4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide suggests that they may modulate specific molecular pathways involved in cell proliferation and apoptosis, which are critical for cancer cell growth and survival. Further studies are needed to fully elucidate their mechanisms of action and potential therapeutic applications.
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